
1,4-Bis(10-phenylanthracene-9-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(10-phenylanthracene-9-yl)benzene is a compound known for its unique photophysical properties, particularly its deep-blue photoluminescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(10-phenylanthracene-9-yl)benzene can be synthesized through a series of reactions involving anthracene derivatives. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses palladium catalysts and boronic acid derivatives to form the desired compound . The reaction conditions often include:
Catalyst: Palladium(0) complexes
Solvent: Toluene or dimethylformamide (DMF)
Base: Potassium carbonate or sodium carbonate
Temperature: 80-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(10-phenylanthracene-9-yl)benzene primarily undergoes photophysical reactions due to its structure. it can also participate in:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the anthracene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products
The major products depend on the type of reaction. For example:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(10-phenylanthracene-9-yl)benzene has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions.
Medicine: Investigated for use in photodynamic therapy.
Industry: Widely studied for its use in OLEDs and other optoelectronic devices
Mecanismo De Acción
The compound exerts its effects primarily through its photophysical properties. When excited by light, it undergoes a transition from the ground state to an excited state, followed by emission of light as it returns to the ground state. This process is known as fluorescence. The molecular targets and pathways involved include:
Excitation: Absorption of photons leading to an excited singlet state.
Emission: Return to the ground state with the emission of photons.
Intersystem Crossing: Possible transition to a triplet state, followed by phosphorescence.
Comparación Con Compuestos Similares
1,4-Bis(10-phenylanthracene-9-yl)benzene is unique due to its high photoluminescence quantum efficiency and stability. Similar compounds include:
1,4-Bis(10-phenylanthracene-9-yl)-2,5-dimethylbenzene: Similar structure but with additional methyl groups, affecting its photophysical properties.
1,4-Bis(10-(4-methoxyphenyl)anthracen-9-yl)benzene: Contains methoxy groups, leading to different electronic properties.
1,4-Bis(10-(4-cyanophenyl)anthracen-9-yl)benzene: Contains cyano groups, which influence its photophysical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C46H30 |
|---|---|
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
9-phenyl-10-[4-(10-phenylanthracen-9-yl)phenyl]anthracene |
InChI |
InChI=1S/C46H30/c1-3-15-31(16-4-1)43-35-19-7-11-23-39(35)45(40-24-12-8-20-36(40)43)33-27-29-34(30-28-33)46-41-25-13-9-21-37(41)44(32-17-5-2-6-18-32)38-22-10-14-26-42(38)46/h1-30H |
Clave InChI |
VVQUWKTVHQZOLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123112.png)
![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)
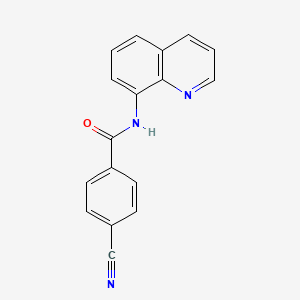
![2-(2-Methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14123124.png)
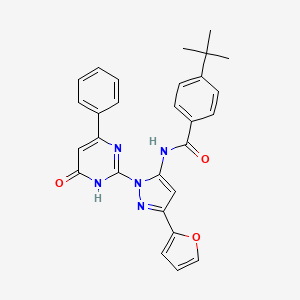
![Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B14123143.png)
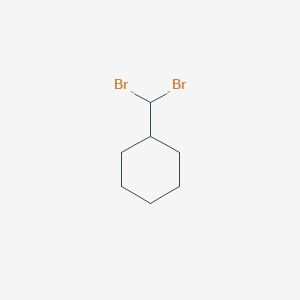
![5h-[1,3]Dioxolo[4,5-b]acridin-10-one](/img/structure/B14123159.png)
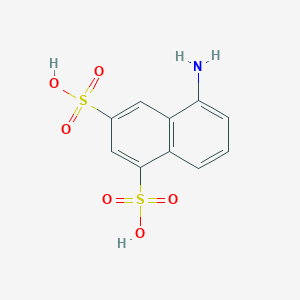
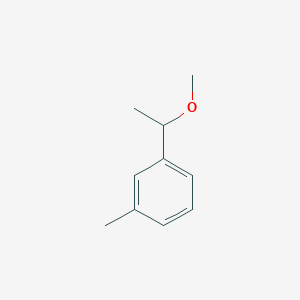
![5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14123167.png)

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14123173.png)
